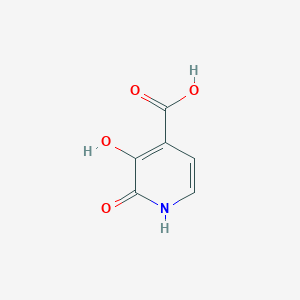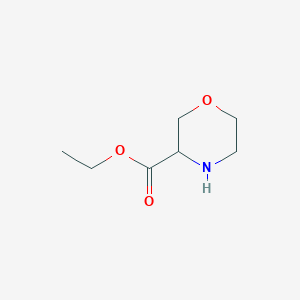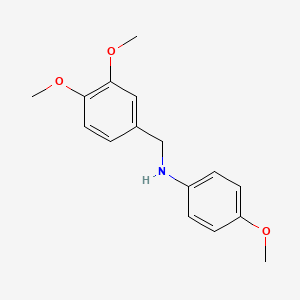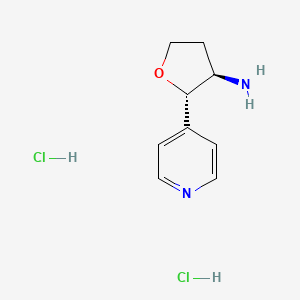
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Übersicht
Beschreibung
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative . Pyridine fragments are known to be present in biologically active molecules and have been associated with various targets. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .
Mode of Action
It is known that compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring possess great biological activity potential .
Biochemical Pathways
For example, they have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase , which are involved in cell division and growth.
Result of Action
Compounds with a similar structure have been associated with various biological activities, such as antimicrobial and cytotoxic activities .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction is typically carried out in an organic solvent in the presence of water for 1-5 minutes, leading to the formation of the desired product in good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis using sodium hydroxide is a common method to obtain this compound from its precursors.
Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed studies on this are limited.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Major Products: The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
Uniqueness: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and synthetic versatility. Its ability to act as an activator of STING and an inhibitor of CHK1 and ACC sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXNCFVWRLTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)







![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)


![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
